In Vitro Potency of Bay 41-4109 (R-Enantiomer) Against HBV Replication vs. 3TC (Lamivudine) and Racemate
The active (R)-enantiomer of Bay 41-4109 exhibits superior antiviral potency in cell culture compared to the nucleoside analog lamivudine (3TC) and the racemic mixture. In HepG2.2.15 cells, the IC50 for Bay 41-4109 was reported at 0.05 µM (50 nM), while lamivudine showed an IC50 of 0.3 µM (300 nM), representing a 6-fold difference in potency [1]. The racemic mixture of Bay 41-4109 shows an IC50 of 202 nM, further illustrating the importance of enantiomeric purity for achieving maximum potency [2].
| Evidence Dimension | IC50 for inhibition of HBV replication |
|---|---|
| Target Compound Data | 0.05 µM (50 nM) |
| Comparator Or Baseline | Lamivudine (3TC): 0.3 µM (300 nM); Bay 41-4109 racemate: 202 nM |
| Quantified Difference | Bay 41-4109 is 6-fold more potent than lamivudine; R-enantiomer is ~4-fold more potent than the racemate. |
| Conditions | HepG2.2.15 cells constitutively expressing HBV |
Why This Matters
Procurement of the correct, active (R)-enantiomer (CAS 298708-81-3) is essential for achieving the low-nanomolar potency required for many in vitro and in vivo studies, whereas the racemate or less active enantiomer will require significantly higher concentrations and may not elicit the full biological effect.
- [1] Pharmazeutische Zeitung. (2003). Neue Wirkstoffe gegen Hepatitis B. Retrieved from https://www.pharmazeutische-zeitung.de View Source
- [2] Brezillon, N., Brunelle, M. N., Massinet, H., Giang, E., Lamontagne, J., DaSilva, L., ... & Zoulim, F. (2011). Antiviral activity of Bay 41-4109 on hepatitis B virus in humanized Alb-uPA/SCID mice. PLoS ONE, 6(12), e25096. https://doi.org/10.1371/journal.pone.0025096 View Source
